5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide
Description
5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is a synthetic compound with potential therapeutic applications. This compound is characterized by its unique structure, which includes a furan ring, a carboxamide group, and two methylphenyl groups. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
IUPAC Name |
5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14-7-9-16(10-8-14)23-13-17-11-12-19(24-17)20(22)21-18-6-4-3-5-15(18)2/h3-12H,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMSJEUSFAXMFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the furan derivative with an amine, such as 2-methylphenylamine, under dehydrating conditions.
Attachment of the 4-methylphenoxy group: This can be done through a nucleophilic substitution reaction, where the furan carboxamide reacts with 4-methylphenol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.
Substitution: The methylphenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives of the methylphenoxy group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-methoxyphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide
- 5-[(4-chlorophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide
- 5-[(4-bromophenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide
Uniqueness
5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or improve its stability under physiological conditions.
Biological Activity
5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide is a synthetic organic compound with a unique molecular structure that includes a furan ring and various aromatic substituents. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 298.34 g/mol
The presence of both the methylphenoxy and methylphenyl groups contributes to its unique properties and potential biological activities.
Research indicates that compounds with similar structures often interact with various biological targets, such as enzymes and receptors. The mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Several studies have reported the anticancer potential of compounds structurally related to this compound. For instance:
- Case Study : A derivative showed significant cytotoxic effects against various cancer cell lines, with IC values in the low micromolar range, indicating potent activity against cancer cells .
- Structure-Activity Relationship (SAR) : The presence of electron-donating groups like methyl in the phenyl ring has been linked to enhanced anticancer activity due to improved binding affinity to target proteins .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Case Study : Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar activities .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methyl-N-(4-nitrophenyl)furan-2-carboxamide | Similar furan structure but lacks phenoxy group | Antimicrobial and anticancer properties |
| N-(3-chloro-2-methylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide | Contains chloro substitution on phenyl | Potentially similar antimicrobial activity |
| 5-(2,3-dichlorophenyl)-N-(4-nitrophenyl)furan-2-carboxamide | Dichlorophenyl substitution enhances reactivity | Exhibits anticancer properties |
This table illustrates how variations in substituents can significantly influence biological activity.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. Key findings include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
